molecular formula C17H20N8O4 B12694971 8,8'-Ethylmethyleneditheophylline CAS No. 73908-74-4

8,8'-Ethylmethyleneditheophylline

Cat. No.: B12694971
CAS No.: 73908-74-4
M. Wt: 400.4 g/mol
InChI Key: GQNCSFVBQPCHQA-UHFFFAOYSA-N
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Description

8,8’-Ethylmethyleneditheophylline is a derivative of theophylline, a well-known methylxanthine drug used primarily for its bronchodilator effects. This compound is characterized by the presence of an ethylmethylenedi bridge connecting two theophylline molecules. Theophylline itself is a naturally occurring compound found in tea leaves and cocoa beans, and it has been widely studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-Ethylmethyleneditheophylline typically involves the reaction of theophylline with ethylmethylenedi bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the theophylline molecules attack the carbon atoms of the ethylmethylenedi bromide, forming the desired product.

Industrial Production Methods

Industrial production of 8,8’-Ethylmethyleneditheophylline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

8,8’-Ethylmethyleneditheophylline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethylmethylenedi bromide in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted theophylline derivatives.

Scientific Research Applications

8,8’-Ethylmethyleneditheophylline has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of theophylline derivatives.

    Biology: Investigated for its potential effects on cellular signaling pathways.

    Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions.

    Industry: Used in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 8,8’-Ethylmethyleneditheophylline is similar to that of theophylline. It acts by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, leading to bronchodilation. Additionally, it has anti-inflammatory effects by inhibiting the release of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, widely used as a bronchodilator.

    Caffeine: Another methylxanthine with similar pharmacological effects.

    Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.

Uniqueness

8,8’-Ethylmethyleneditheophylline is unique due to the presence of the ethylmethylenedi bridge, which may confer different pharmacokinetic and pharmacodynamic properties compared to theophylline and its other derivatives. This structural modification can potentially enhance its efficacy and reduce side effects.

Properties

CAS No.

73908-74-4

Molecular Formula

C17H20N8O4

Molecular Weight

400.4 g/mol

IUPAC Name

8-[1-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C17H20N8O4/c1-6-7(10-18-8-12(20-10)22(2)16(28)24(4)14(8)26)11-19-9-13(21-11)23(3)17(29)25(5)15(9)27/h7H,6H2,1-5H3,(H,18,20)(H,19,21)

InChI Key

GQNCSFVBQPCHQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=C(N1)C(=O)N(C(=O)N2C)C)C3=NC4=C(N3)C(=O)N(C(=O)N4C)C

Origin of Product

United States

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